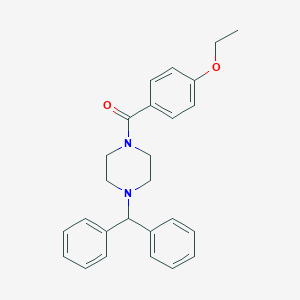![molecular formula C20H18N2O2S B257356 4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B257356.png)
4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound with the molecular formula C15H15NO2S It is a benzamide derivative that contains an allyloxy group, a pyridin-2-yl group, and a thienylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzamide. This intermediate is then reacted with 2-pyridylmethylamine and 2-thienylmethyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学研究应用
4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(allyloxy)-N-(2-thienylmethyl)benzamide: Lacks the pyridin-2-yl group.
N-pyridin-2-yl-N-(2-thienylmethyl)benzamide: Lacks the allyloxy group.
4-(allyloxy)-N-pyridin-2-ylbenzamide: Lacks the thienylmethyl group.
Uniqueness
4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of all three functional groups (allyloxy, pyridin-2-yl, and thienylmethyl), which can contribute to its distinct chemical and biological properties
属性
分子式 |
C20H18N2O2S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
4-prop-2-enoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18N2O2S/c1-2-13-24-17-10-8-16(9-11-17)20(23)22(15-18-6-5-14-25-18)19-7-3-4-12-21-19/h2-12,14H,1,13,15H2 |
InChI 键 |
TWMVXADCGDNJND-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
规范 SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)




![Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]-](/img/structure/B257285.png)
![2-(4-methoxyphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B257287.png)



![2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol](/img/structure/B257296.png)


